6-Aminoquinoline-3-carboxylic acid
CAS No.: 21872-88-8
Cat. No.: VC3255450
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21872-88-8 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 6-aminoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) |
| Standard InChI Key | PGDNKBDGDCLWKF-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C=C2C=C1N)C(=O)O |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1N)C(=O)O |
Introduction
6-Aminoquinoline-3-carboxylic acid, with the CAS number 21872-88-8, is a compound of interest in various chemical and pharmaceutical studies. It belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial and antimalarial properties. This compound is characterized by its molecular formula CHNO and a molecular weight of 188.18 g/mol .
Biological and Pharmacological Activities
While specific biological activities of 6-Aminoquinoline-3-carboxylic acid are not extensively documented, compounds within the quinoline family often exhibit antimicrobial and antimalarial properties. For instance, quinolones with amino groups have been studied for their antibacterial activities, showing potential as alternatives to traditional fluoroquinolones .
Safety and Handling
Handling 6-Aminoquinoline-3-carboxylic acid requires caution due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation. Precautionary statements include P261, P305+P351+P338, which advise against inhalation and recommend protective measures during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume